ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Overview
Description
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in different isomeric forms, e.g., 1,3,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-oxadiazole and 1,2,5-oxadiazole .
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This method could potentially be used to synthesize the compound you’re interested in, although specific conditions would need to be determined.Molecular Structure Analysis
The molecular structure of oxadiazoles is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The specific structure of “ethyl {5-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate” would include additional functional groups attached to this ring.Chemical Reactions Analysis
The chemical reactions involving oxadiazoles are diverse and depend on the specific structure of the compound. In general, oxadiazoles can participate in a variety of reactions due to the presence of the heterocyclic ring and any additional functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles depend on their specific structure. In general, they are characterized by their stability and reactivity due to the presence of the heterocyclic ring .Mechanism of Action
The mechanism of action of oxadiazoles and their derivatives can vary widely depending on their specific structure and the biological system they interact with. Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
Future Directions
Properties
IUPAC Name |
ethyl 2-[8-(3-bromoanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-5-3-4-8(16)6-9)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCEYYJSPINNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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